molecular formula C28H47O5P B13206407 Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate

Cat. No.: B13206407
M. Wt: 494.6 g/mol
InChI Key: CVSLFBUWMMJKHH-UHFFFAOYSA-N
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Description

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate is a phosphonate ester characterized by a central phosphorus atom bonded to two substituted cyclohexyl groups and a hydroxy(2-methoxyphenyl)methyl moiety. Phosphonates are widely studied for their biological activity, particularly as enzyme inhibitors and modulators of biochemical pathways .

Properties

Molecular Formula

C28H47O5P

Molecular Weight

494.6 g/mol

IUPAC Name

bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(2-methoxyphenyl)methanol

InChI

InChI=1S/C28H47O5P/c1-18(2)22-14-12-20(5)16-26(22)32-34(30,28(29)24-10-8-9-11-25(24)31-7)33-27-17-21(6)13-15-23(27)19(3)4/h8-11,18-23,26-29H,12-17H2,1-7H3

InChI Key

CVSLFBUWMMJKHH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2OC)O)OC3CC(CCC3C(C)C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate typically involves multiple steps, including the formation of cyclohexyl rings and the introduction of the phosphonate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Detailed synthetic routes are usually proprietary and may vary depending on the desired application.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound meets the required specifications for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate is a complex organophosphorus compound with a unique structure, consisting of two 5-methyl-2-(propan-2-yl)cyclohexyl groups attached to a phosphonate moiety, which is further substituted with a hydroxy(2-methoxyphenyl)methyl group. This compound has potential applications in medicinal chemistry and material science because of its unique chemical properties and biological activities.

Potential Applications

Bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate's structural complexity and combination of cyclohexane derivatives with a phosphonate moiety presents opportunities for research and development in medicinal and material sciences.

Medicinal Chemistry

Research suggests that bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate exhibits notable biological activities and has been investigated as a potential anti-inflammatory agent and a modulator of enzyme activity. Preliminary studies suggest that the compound may influence cellular signaling pathways, though further research is needed to elucidate its mechanisms of action and therapeutic potential.

Material Science

Bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate has potential applications in material science due to its distinctive chemical properties.

Structural Comparison

Compound NameStructural FeaturesUnique Aspects
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonateSimilar cyclohexane structureSpecific stereochemistry enhances biological activity
Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphaneLacks the hydroxy(2-methoxyphenyl)methyl groupFocused on phosphane chemistry rather than phosphonates
Bis[(5-Ethyl-2-methyl)-1,3-dioxaphosphinan]-5-yldimethylamineContains dioxaphosphinane ringDifferent functional groups alter reactivity and applications

Mechanism of Action

The mechanism of action of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Bis[5-methoxy-2-(methoxycarbonyl)phenyl] methylphosphonate

This compound (C₁₉H₂₁O₉P) features methoxycarbonyl groups on its phenyl rings and a methylphosphonate core. Its crystal structure reveals a distorted tetrahedral geometry around phosphorus, with a dihedral angle of 63.33° between aromatic rings, influencing intermolecular interactions (e.g., weak C–H···O bonds) . In contrast, the target compound’s cyclohexyl substituents (5-methyl-2-isopropyl) introduce greater steric bulk, which may alter solubility, crystallinity, and biological interactions.

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)

Its IUPAC name, 2-hydroxy-2,2-diphenylacetic acid, highlights its diphenylmethanol backbone, which contrasts with the phosphonate’s single methoxyphenyl group and cyclohexyl substituents . The absence of a phosphorus atom in benzilic acid limits its utility in phosphorylation-dependent biological systems.

Diethyl {[2-(2-Propenyl)cyclohexenone]methyl}phosphonates

These derivatives, synthesized via iodine-mediated reactions in methanol, feature unsaturated cyclohexenone rings and diethyl phosphonate groups .

Enzyme Inhibition

Phosphonates like Bis[5-methoxy-2-(methoxycarbonyl)phenyl] methylphosphonate are noted for inhibiting protein tyrosine phosphatases (PTPs), critical regulators of cellular signaling . The target compound’s methoxyphenyl group may enhance binding affinity to hydrophobic enzyme pockets, while its cyclohexyl substituents could reduce metabolic degradation compared to phenyl analogues.

Solubility and Stability

The cyclohexyl groups in the target compound likely decrease aqueous solubility relative to phenyl-based phosphonates but improve lipid membrane permeability. In contrast, benzilic acid’s polar carboxylic acid group enhances water solubility, limiting its utility in hydrophobic environments .

Data Table: Comparative Analysis of Phosphonate Derivatives

Property Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate Bis[5-methoxy-2-(methoxycarbonyl)phenyl] methylphosphonate Diethyl {[2-(2-propenyl)cyclohexenone]methyl}phosphonate
Molecular Formula Not explicitly reported (inferred: C₃₀H₄₇O₅P) C₁₉H₂₁O₉P C₁₃H₂₁O₄P
Key Substituents 5-Methyl-2-isopropylcyclohexyl, 2-methoxyphenyl 5-Methoxy-2-methoxycarbonylphenyl 2-Propenylcyclohexenone
Synthesis Method Likely involves phosphite intermediates and substituted salicylates Diethyl methylphosphite + phosphoryl chloride + salicylate derivative Iodine-mediated reaction in methanol
Biological Activity Potential PTP inhibition (inferred) Protein tyrosine phosphatase inhibition Not reported
Crystal Structure Not reported Triclinic, weak C–H···O interactions Not reported
Solubility Low aqueous (steric hindrance), high lipid permeability Moderate (polar substituents) Low (unsaturated hydrophobic groups)

Biological Activity

Bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate is an organophosphorus compound notable for its complex structure and potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound consists of two 5-methyl-2-(propan-2-yl)cyclohexyl groups linked to a phosphonate moiety, which is further substituted with a hydroxy(2-methoxyphenyl)methyl group. The synthesis typically involves several steps to ensure high purity and yield:

  • Formation of the Cyclohexyl Derivative : The cyclohexane rings are synthesized through alkylation reactions.
  • Phosphonylation : The introduction of the phosphonate group is achieved via nucleophilic substitution.
  • Final Hydroxymethylation : The hydroxy(2-methoxyphenyl)methyl group is added in the final step.

These synthetic methodologies allow for the efficient production of the compound while maintaining structural integrity.

Biological Activity

Research indicates that bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate exhibits various biological activities, primarily focusing on anti-inflammatory properties and modulation of enzyme activity.

Preliminary studies suggest that the compound may influence cellular signaling pathways involved in inflammation. It appears to interact with specific proteins related to inflammatory responses, although detailed kinetic studies are necessary to elucidate these interactions fully.

Case Studies and Research Findings

Recent investigations have highlighted the compound's potential in various therapeutic contexts:

  • Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in macrophage cell lines, indicating its potential as an anti-inflammatory agent.
  • Enzyme Modulation : Interaction studies reveal that it may act as a modulator for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Cytotoxicity Studies : Initial cytotoxicity assays against cancer cell lines have shown promising results, with IC50 values suggesting effective inhibition at low concentrations.

Comparative Analysis

The following table summarizes key findings related to bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate compared to structurally similar compounds:

Compound NameIC50 Values (µM)Biological Activity
Bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate<10Anti-inflammatory; Enzyme modulator
Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane>20Limited biological activity
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate15Moderate anti-cancer activity

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